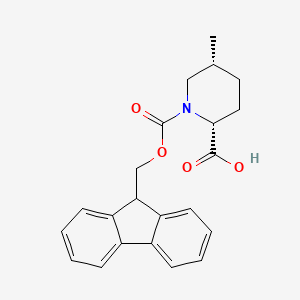
(2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.
BenchChem offers high-quality (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those structurally similar to the queried compound, have been identified as crucial in understanding biocatalyst inhibition in microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, produced fermentatively, act as microbial inhibitors at concentrations below desired yields, impacting the cell membrane and internal pH, thereby affecting microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass and possessing carboxyl and carbonyl groups, showcases the potential of carboxylic acid derivatives in drug synthesis. It aids in synthesizing various chemicals, demonstrating the flexibility and utility of carboxylic acid structures in medicinal chemistry. Levulinic acid and its derivatives offer cost-effective, cleaner reactions, highlighting the unique advantages of utilizing such compounds in pharmaceutical applications (Zhang et al., 2021).
Environmental Persistence and Bioaccumulation Concerns
The environmental behavior and bioaccumulation potential of perfluorinated carboxylates (PFCAs), related to structural analogs of the compound , have been extensively studied. This research illuminates the environmental persistence and concerns surrounding the bioaccumulation of such compounds, informing regulatory and safety considerations for their use and disposal (Conder et al., 2008).
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these acids, like benzoic and cinnamic acids, offers insights into the potential biomedical applications of similar compounds, including drug development and disease treatment strategies (Godlewska-Żyłkiewicz et al., 2020).
Biomass Conversion to Valuable Chemicals
The conversion of plant biomass into valuable chemicals, such as furan derivatives, highlights the potential of carboxylic acid derivatives in sustainable chemistry. This approach not only provides a renewable source of chemicals but also demonstrates the role of such compounds in the development of new materials, fuels, and other industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
(2R,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUVYMHHDCLQD-JLTOFOAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


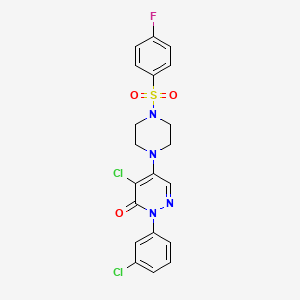
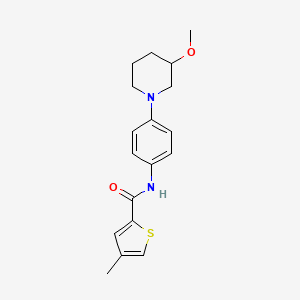
![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)
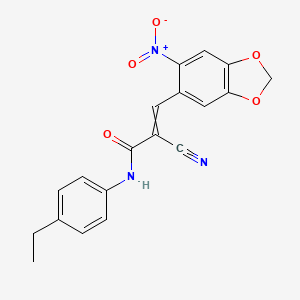
![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)
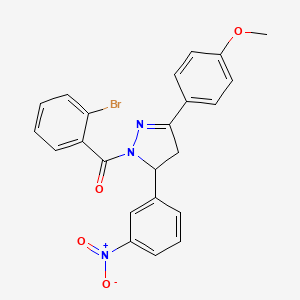
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)


![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)


![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)